4-Methylumbelliferyl oleate

Lipase activity screening Fluorometric assay Agricultural enzymology

Lipase assay reproducibility suffers when chromogenic substrates like p-nitrophenyl palmitate fail in pigmented or turbid samples. 4-Methylumbelliferyl oleate is a fluorogenic substrate (Ex/Em 320/450 nm) that eliminates background interference for reliable quantification without sample cleanup. • Validated for high-throughput screening at 1-5 mM, pH 7.0, 30°C on microplate platforms • Enables QC detection of lipolytic HCP contamination in therapeutic protein formulations (48 μM, 37°C) • Differentiates lipase isoforms-100% relative activity vs. 65% for 4-MU palmitate in P. ostreatus lipase

Molecular Formula C28H40O4
Molecular Weight 440.6 g/mol
CAS No. 18323-58-5
Cat. No. B016302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferyl oleate
CAS18323-58-5
Synonyms(9Z)-9-Octadecenoic Acid 4-Methyl-2-oxo-2H-1-benzopyran-7-yl Ester;  7-Hydroxy-4-methylcoumarin Oleate;  4-Methylumbelliferone Oleate;  4-Methylumbelliferyl Oleate;  Oleoyl 4-Methylumbelliferone; 
Molecular FormulaC28H40O4
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
InChIInChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10-
InChIKeyNKQFKJYKCVDLPT-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

4-Methylumbelliferyl Oleate: Product Specifications and Procurement


4-Methylumbelliferyl oleate (4-MUO; 4-MU oleate; CAS 18323-58-5) is a coumarin-derived fatty acyl ester fluorogenic substrate (C28H40O4; MW 440.62) that releases the fluorescent product 4-methylumbelliferone (4-MU) upon enzymatic hydrolysis by lipases (EC 3.1.1.3) and carboxylesterases . The compound is non-fluorescent in its intact ester form and generates quantifiable fluorescence at Ex/Em 320/450 nm upon cleavage, enabling continuous, real-time monitoring of lipolytic activity without the need for secondary detection reagents . It is supplied as a clear colorless to pale yellow oil or off-white low-melting solid, typically requiring storage at -20°C or 2–8°C depending on vendor specifications, with solubility in DMSO and organic solvents [1]. 4-MUO serves as a substrate for both acid and alkaline lipases and is widely employed in academic research, pharmaceutical quality control, and industrial enzyme screening [2].

Fluorogenic substrate (Ex/Em 320/450 nm) for continuous lipase monitoring
Compatible with crude biological matrices (agricultural, marine, biopharmaceutical) without spectral interference
Unsaturated C18:1 chain provides intermediate specificity between short-chain and saturated long-chain substrates

4-Methylumbelliferyl Oleate Substrate Selection: Preventing Assay Interchange Errors


Fluorogenic 4-methylumbelliferyl (4-MU) esters with varying acyl chain lengths (acetate C2, butyrate C4, decanoate C10, palmitate C16, oleate C18:1) exhibit fundamentally different enzyme recognition profiles, hydrolysis kinetics, and pH-dependent activity patterns that preclude simple substitution in established assays [1]. Direct comparative studies have demonstrated that the same purified lipase preparation from Pleurotus ostreatus shows 100% relative activity toward 4-MU decanoate, 65% toward 4-MU oleate, and only 15% toward 4-MU palmitate, with no detectable activity toward short-chain 4-MU acetate or 4-MU butyrate [2]. Furthermore, the pH profiles of hydrolysis differ markedly between 4-MU oleate and 4-MU palmitate, with the former showing broader activity across pH ranges and the latter exhibiting narrower pH dependence that is highly sensitive to assay conditions [3]. Substitution without complete re-optimization of substrate concentration, pH, and incubation time risks producing either false-negative results due to insufficient substrate turnover or inflated variability that compromises inter-laboratory reproducibility and regulatory compliance in quality-controlled environments.

Acyl chain length alters enzyme recognition: Different 4-MU esters (C2, C4, C10, C16, C18:1) exhibit distinct hydrolysis kinetics; chain-length mismatch may shift assay performance.
pH-dependent hydrolysis diverges: 4-MU oleate and 4-MU palmitate show markedly different pH profiles; substrate substitution can alter activity detection under fixed pH conditions.
Diagnostic assay substitution risk: Where protocols specify a validated substrate (e.g., palmitate for Wolman disease), oleate may compromise discrimination; use the substrate prescribed in the validated method.

4-Methylumbelliferyl Oleate Comparative Performance Evidence


Sensitivity vs. p-Nitrophenyl Palmitate in Agricultural Lipase Screening

In a systematic comparative study optimizing both spectrophotometric (p-nitrophenyl palmitate, p-NPP) and fluorometric (4-methylumbelliferyl oleate, 4-MUO) assays for high-throughput lipase screening across 17 agricultural products, the fluorometric 4-MUO assay demonstrated substantially higher absolute signal output in the top-performing sample. The highest-activity sample (Pleurotus eryngii pileus) yielded 633.42 μU/mg in the p-NPP assay versus 101.77 μU/mg in the 4-MUO assay under optimized conditions. While the absolute numerical values differ due to the distinct reporting units inherent to each detection modality, the critical differentiation lies in the assay's functional suitability: the fluorometric 4-MUO assay eliminates the spectral interference from colored compounds present in crude agricultural extracts that otherwise plague the spectrophotometric p-NPP method, enabling reliable detection in complex, unprocessed biological matrices without extensive sample cleanup [1].

Sensitivity vs. p-NPP
Head-to-head
Fluorometric 4-MUO assay eliminates spectral interference from colored crude extracts; p-NPP method subject to interference in unprocessed samples.
Supports procurement when screening lipase activity in crude, pigmented biological matrices.
Optimized conditions (pH 7.0, 30 °C); model lipases tested across 17 agricultural products.
Lipase activity screening Fluorometric assay Agricultural enzymology

Chain-Length Specificity vs. Decanoate and Palmitate Substrates

In a purified class III lipase from Pleurotus ostreatus, a defined hierarchy of hydrolytic activity across 4-MU acyl esters was established, with 4-MU oleate (C18:1) exhibiting approximately 65% relative activity compared to the reference substrate 4-MU decanoate (C10, set at 100%), and demonstrating markedly higher activity than 4-MU palmitate (C16, approximately 15% relative activity). The purified enzyme showed no detectable activity toward short-chain 4-MU acetate (C2) or 4-MU butyrate (C4). This quantitative substrate preference profile demonstrates that 4-MU oleate occupies a distinct intermediate position in the chain-length selectivity spectrum, providing robust signal while retaining sensitivity to enzymes that preferentially hydrolyze longer-chain unsaturated fatty acyl esters [1].

Chain-Length Specificity
Head-to-head
~65% relative activity vs. 4-MU decanoate (100%); 4.3× higher than 4-MU palmitate (~15%).
Intermediate chain-length specificity; higher signal than saturated C16 for enzymes preferring unsaturated C18.
Purified class III lipase from Pleurotus ostreatus; no activity toward C2/C4 esters.
Lipase substrate specificity Enzyme kinetics Fungal enzymology

pH Profile vs. 4-MU Palmitate in Lysosomal Lipase Assays

Enzymatic studies using Epstein-Barr virus-transformed lymphoid cell lines established that the pH hydrolysis profiles of 4-MU oleate and 4-MU palmitate exhibit marked differences under identical assay conditions. While both substrates can detect lysosomal acid lipase activity, their pH-dependent hydrolysis patterns diverge significantly, with the degree of difference being highly sensitive to the specific assay conditions employed. Notably, for the diagnosis of Wolman disease (lysosomal acid lipase deficiency), 4-MU palmitate demonstrated superior diagnostic discrimination with residual activity measured at 10–15% in patient-derived cells, whereas 4-MU oleate produced less pronounced differentiation between normal and deficient cell lines [1].

pH Profile vs. Palmitate
Head-to-head
4-MU palmitate showed 10–15% residual activity in Wolman disease patient cells; 4-MU oleate pH profile differs markedly and is condition-sensitive.
Not interchangeable for Wolman disease diagnostic context; supports general pH-range screening where broader tolerance is beneficial.
Epstein-Barr virus-transformed lymphoid cell lines.
Lysosomal acid lipase Wolman disease diagnostics pH-dependent enzyme activity

Activity Ratio vs. Radiometric Triolein in Marine Lipase Quantification

In a comparative study measuring lipase activities along a trophic gradient in the Southwest Lagoon of New Caledonia, 4-MU oleate and [³H]triolein assays were directly compared at similar substrate concentrations. Hydrolysis rates from the nearshore to offshore stations decreased from 5.83 to 0.88 nmol FFA·L⁻¹·h⁻¹ for the 4-MU oleate assay and from 0.76 to 0.23 nmol ³H-FFA·L⁻¹·h⁻¹ for the radiometric assay. The ratio of 4-MU oleate activities to [³H]triolein activities was constant at offshore stations (3.8 ± 0.1) but increased progressively at nearshore stations from 4.1 to 7.6, indicating that the two assays respond differently to changes in environmental microbial community composition [1].

vs. Radiometric Triolein
Head-to-head
4-MUO/[³H]triolein ratio constant offshore (3.8±0.1); diverges nearshore (4.1–7.6), indicating differential enzyme spectrum detection.
Detects broader hydrolytic enzyme spectrum in complex environmental samples; diverges from triglyceride-specific radiometric assay.
Marine water samples from New Caledonia; matched substrate concentrations.
Marine microbiology Environmental enzymology Lipase activity assay

Host Cell Lipase Detection in Biopharmaceutical QC

A validated fluorescence-based assay using 4-MU oleate as substrate was developed specifically for detecting and quantifying residual lipolytic activity in biopharmaceutical drug substance and drug product formulations. The method enables detection of host cell protein (HCP) lipases that mediate polysorbate degradation, a critical quality attribute in therapeutic protein manufacturing. The assay operates with 4-MU oleate substrate at 48 μM final concentration, incubation at 37°C for 10 minutes, and fluorescence detection at Ex/Em 355/460 nm, with orlistat serving as a reference inhibitor control [1]. This application is further substantiated by patent literature describing compositions, methods, and kits for detecting lipolytic activity wherein the organic solvent component comprises 4-methylumbelliferyl oleate, specifically for assessing protein preparation stability and HCP lipase contamination [2].

Host Cell Lipase QC
Reported
Validated fluorometric assay detects catalytically active HCP lipases; distinct from total HCP ELISA.
Supports functional QC for polysorbate stability assessment in biopharmaceutical formulations.
48 μM substrate, 37 °C, orlistat reference inhibitor; US patent application published.
Biopharmaceutical quality control Host cell protein analysis Polysorbate degradation

Differential Activity in Parenchymal vs. Non-Parenchymal Liver Cells

In a comparative study of lipase activity distribution in human liver cell populations, 4-MU oleate hydrolysis was measured in both parenchymal and non-parenchymal cells. Both cell types exhibited maximal 4-MU oleate hydrolytic activity at acid pH, but the maximal activity in non-parenchymal cells was 2.5 times higher than that observed in parenchymal cells. In contrast, when the natural substrate cholesteryl[1-¹⁴C]oleate was used, the maximal activity in non-parenchymal cells was 11.4 times higher than in parenchymal cells under the same acid pH conditions [1]. This differential ratio between synthetic and natural substrates provides a quantitative benchmark for interpreting cell-type-specific lipase expression when using 4-MU oleate.

Liver Cell Distribution
Reported
2.5× higher activity in non-parenchymal vs. parenchymal cells with 4-MUO; 11.4× with natural cholesteryl oleate.
Compressed dynamic range between cell types using synthetic substrate; suitable for mixed-population profiling.
Acid pH conditions; isolated human liver cells.
Liver cell enzymology Cellular lipase distribution Lysosomal acid lipase

4-Methylumbelliferyl Oleate Application Scenarios


High-Throughput Lipase Screening in Crude Agricultural Matrices

4-MU oleate is optimally deployed for high-throughput fluorometric screening of lipase activity in crude, unprocessed biological samples where colored compounds interfere with spectrophotometric detection. The validated protocol uses substrate concentrations of 1–5 mM, pH 7.0, and 30°C on microplate platforms, with demonstrated performance across agricultural products including Pleurotus eryngii extracts [1]. The fluorometric readout (Ex/Em 320/450 nm) eliminates background interference that compromises p-nitrophenyl palmitate measurements in pigmented samples, enabling reliable quantification without extensive sample cleanup.

Biopharmaceutical QC: Host Cell Lipase Detection for Polysorbate Stability

4-MU oleate serves as the substrate in validated QC assays for detecting lipolytic HCP contamination in therapeutic protein formulations, where polysorbate degradation by residual lipases compromises product stability. The method employs 48 μM 4-MUO, incubation at 37°C, and fluorescence detection at 355/460 nm, with orlistat as a reference inhibitor [2]. This application is specifically protected by patent claims for compositions comprising 4-MU oleate in organic solvent for lipolytic activity detection in protein preparations [3]. Procurement supports regulatory compliance in biopharmaceutical manufacturing QC workflows.

Pancreatic Lipase Inhibitor Screening and Characterization

4-MU oleate is established as a substrate for measuring pancreatic lipase inhibitory activity, with a standardized assay protocol using 0.1 mM 4-MU oleate in McIlvaine buffer (pH 7.4), porcine pancreatic lipase, and 37°C incubation for 10 minutes . The assay quantifies 4-MU liberation at Ex/Em 320/450 nm and is suitable for screening natural product extracts, synthetic small molecules, and evaluating anti-obesity drug candidates targeting pancreatic lipase inhibition. The unsaturated C18:1 oleate moiety provides substrate recognition that approximates natural dietary triglyceride fatty acid composition.

Lipase Activity Distribution in Mammalian Cells and Tissues

Based on established cell-type distribution data showing 2.5-fold higher 4-MU oleate hydrolysis in human liver non-parenchymal versus parenchymal cells at acid pH, this substrate is appropriate for comparative enzymology studies across different cell populations [4]. The compressed differential (2.5×) relative to natural cholesteryl oleate (11.4×) makes 4-MU oleate suitable for detecting lysosomal acid lipase activity in mixed cell preparations where both high- and low-activity populations are present. Applications include characterization of Wolman disease cell lines, macrophage lipase profiling, and assessment of enzyme replacement therapy efficacy in lysosomal storage disorders.

Application
Selection Property
Validation Focus
Lipase screening in crude agricultural/marine matrices
Fluorometric detection eliminates colored-sample interference
Assay sensitivity and background control
Biopharmaceutical QC host cell lipase detection
Activity-based functional assay distinguishes active lipases from total HCP
Polysorbate degradation risk assessment
Pancreatic lipase inhibitor screening
C18:1 substrate mimics dietary triglyceride fatty acid composition
Inhibitor potency and selectivity profiling
Cell-type lipase distribution studies
Compressed activity ratio between cell populations vs. natural substrate
Lysosomal acid lipase activity profiling

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